
1-Ethyl-1,2,3,4-tetrahydroquinolin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-1,2,3,4-tetrahydroquinolin-6-amine is a heterocyclic amine with the molecular formula C11H16N2. This compound belongs to the class of tetrahydroquinolines, which are known for their diverse biological activities and applications in medicinal chemistry . The structure of this compound consists of a quinoline ring system with an ethyl group at the nitrogen atom and an amine group at the 6th position.
Métodos De Preparación
The synthesis of 1-Ethyl-1,2,3,4-tetrahydroquinolin-6-amine can be achieved through various synthetic routes. One common method involves the three-component cascade reaction of 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes, followed by aza-Michael and Michael additions to form the tetrahydroquinoline scaffold . Industrial production methods may involve similar multi-step reactions with optimized conditions for higher yields and purity.
Análisis De Reacciones Químicas
1-Ethyl-1,2,3,4-tetrahydroquinolin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into more saturated derivatives. Hydrogenation using palladium on carbon (Pd/C) is a typical method.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-6-carboxylic acid, while substitution with an alkyl halide may produce N-alkylated derivatives.
Aplicaciones Científicas De Investigación
1-Ethyl-1,2,3,4-tetrahydroquinolin-6-amine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Ethyl-1,2,3,4-tetrahydroquinolin-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.
Comparación Con Compuestos Similares
1-Ethyl-1,2,3,4-tetrahydroquinolin-6-amine can be compared with other similar compounds, such as:
1-Ethyl-1,2,3,4-tetrahydroquinolin-7-amine: This compound has a similar structure but with the amine group at the 7th position.
1,2,3,4-Tetrahydroisoquinoline: A related compound with a similar tetrahydroquinoline scaffold but without the ethyl group.
N-Benzyl-1,2,3,4-tetrahydroisoquinoline: This derivative has a benzyl group at the nitrogen atom and exhibits different biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological properties.
Propiedades
Fórmula molecular |
C11H16N2 |
|---|---|
Peso molecular |
176.26 g/mol |
Nombre IUPAC |
1-ethyl-3,4-dihydro-2H-quinolin-6-amine |
InChI |
InChI=1S/C11H16N2/c1-2-13-7-3-4-9-8-10(12)5-6-11(9)13/h5-6,8H,2-4,7,12H2,1H3 |
Clave InChI |
NJUZHLIMBZRXCS-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCCC2=C1C=CC(=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



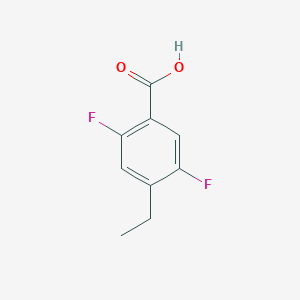
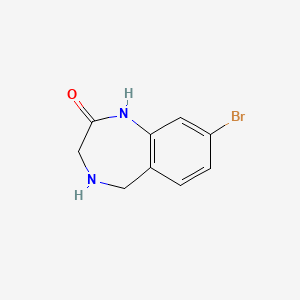

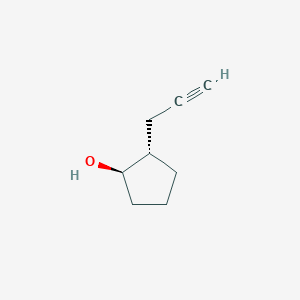
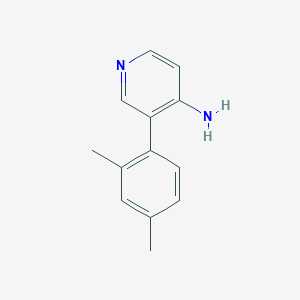
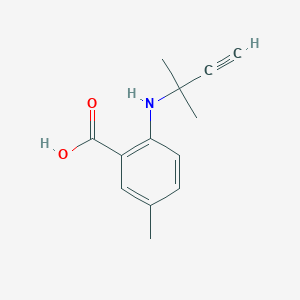

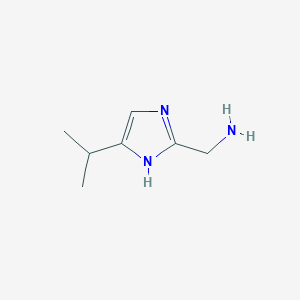
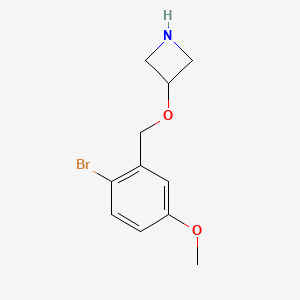



![1-[(E)-3,3,3-Trifluoro-1-propenyl]-3-methoxybenzene](/img/structure/B13627030.png)
